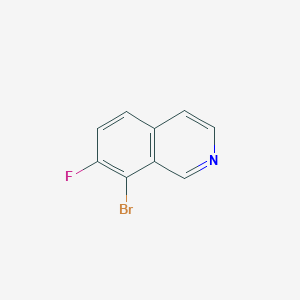

4-bromo-N-(4-chlorophenyl)benzamide

説明

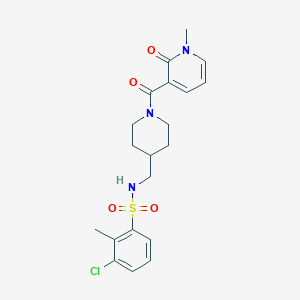

4-bromo-N-(4-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H9BrClNO. It has a molecular weight of 310.574 . The IUPAC Standard InChI for this compound is InChI=1S/C13H9BrClNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) .

Molecular Structure Analysis

The molecular structure of 4-bromo-N-(4-chlorophenyl)benzamide can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule.科学的研究の応用

Crystal Structure Analysis

4-bromo-N-(4-chlorophenyl)benzamide and related compounds have been extensively studied for their crystal structures to understand molecular interactions and geometrical parameters. Studies involve calculating geometrical parameters using quantum chemistry codes and comparing them with X-ray diffraction (XRD) structures. For example, the geometrical parameters of 4-Chloro-N-(3-chlorophenyl)benzamide were calculated theoretically and agreed with the reported values (Panicker et al., 2010). Such analyses help in the documentation of supramolecular synthons involving halogen atoms in the crystal packing of benzamide molecules in the solid state, highlighting the role of halogen-mediated noncovalent interactions (Mondal et al., 2018).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of 4-bromo-N-(4-chlorophenyl)benzamide have been key in developing novel compounds with potential biological activities. For instance, derivatives have been synthesized as non-peptide CCR5 antagonists, characterized by NMR and mass spectrometry, and evaluated for their bioactivities (Cheng De-ju, 2014), (Cheng De-ju, 2015). These studies contribute to the understanding of the structural requirements for the activity of such compounds and their potential therapeutic applications.

Metal Complex Synthesis

Research has also explored the synthesis and characterization of metal complexes involving 4-bromo-N-(4-chlorophenyl)benzamide derivatives. For example, Ni(II) and Cu(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives were synthesized, and their crystal and molecular structures were determined, providing insights into the coordination chemistry of such ligands (Binzet et al., 2009).

Antibacterial Activity Studies

Some derivatives of 4-bromo-N-(4-chlorophenyl)benzamide have been synthesized and evaluated for their antibacterial activities. These studies aim to develop novel antimicrobial agents with potential applications in treating bacterial infections. For example, new thiourea derivatives showed significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Safety and Hazards

While specific safety and hazard information for 4-bromo-N-(4-chlorophenyl)benzamide is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

特性

IUPAC Name |

4-bromo-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXLJFDQQXOMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-chlorophenyl)benzamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

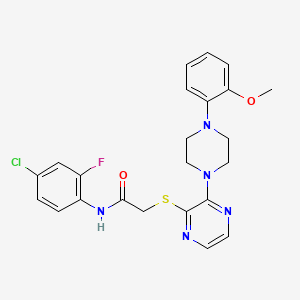

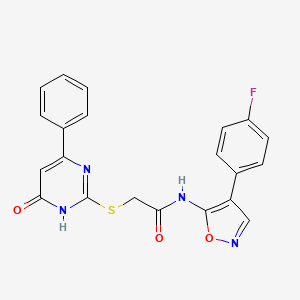

![N-(3-chlorophenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2513213.png)

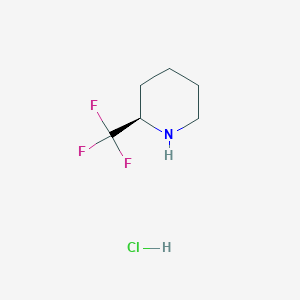

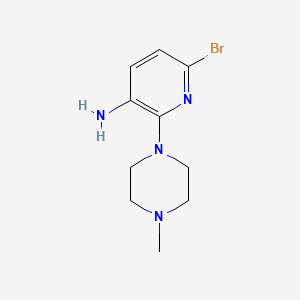

![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2513223.png)

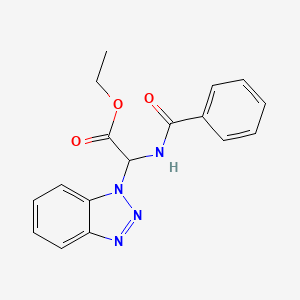

![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)

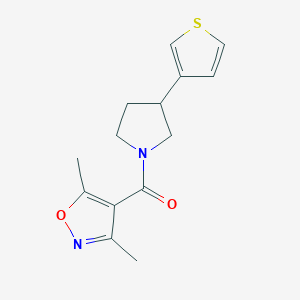

![2-Indol-1-yl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2513228.png)